88-Fold Higher In Vitro Potency at Human Fetal Muscle-Type nAChRs
In a direct head-to-head comparison on TE-671 cells expressing human fetal nicotinic neuromuscular receptors, the (R)-enantiomer, (-)-coniine, demonstrated an EC50 of 10.2 µM, which is 88-fold more potent than the (S)-enantiomer, (+)-coniine, with an EC50 of 900.0 µM [1]. The racemic mixture showed intermediate potency, establishing a rank order of (-)-coniine > (+/-)-coniine > (+)-coniine [1].
| Evidence Dimension | Agonist potency at human fetal nAChR (EC50) |
|---|---|
| Target Compound Data | 10.2 µM |
| Comparator Or Baseline | (S)-coniine: 900.0 µM |
| Quantified Difference | 88-fold more potent |
| Conditions | TE-671 cells expressing human fetal nicotinic neuromuscular receptors |
Why This Matters
This quantifiable difference in target engagement is critical for selecting the correct stereoisomer for pharmacological studies or toxicological risk assessment, as the (S)-enantiomer's significantly lower potency would require substantially higher and potentially confounding doses to elicit a similar response.
- [1] NCATS Inxight Drugs. CONIINE HYDROCHLORIDE. Retrieved from https://inxight.ncats.io/drug/3H575MZ6VN View Source
